4-(1H-imidazol-2-ylmethyl)morpholine

Monoamine Oxidase Inhibition MAO-B Selectivity CNS Drug Discovery

This morpholine-imidazole hybrid (CAS 54534-92-8) uniquely merges a solubilizing morpholine ring with a metal-coordinating imidazole pharmacophore for synergistic CNS drug discovery. Proven scaffold selectivity: morpholine-containing analogs potently inhibit MAO-B with favorable BBB penetration, while imidazole-based variants show only weak activity, making this compound a superior starting point for neurodegenerative disease programs. Its unsubstituted imidazole NH and basic morpholine N offer orthogonal handles for rapid library synthesis targeting kinases and topoisomerase IIα. Competitive sourcing, verified purity, and global shipping ensure your hit-to-lead campaigns stay on track.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
CAS No. 54534-92-8
Cat. No. B3053574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-imidazol-2-ylmethyl)morpholine
CAS54534-92-8
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=NC=CN2
InChIInChI=1S/C8H13N3O/c1-2-10-8(9-1)7-11-3-5-12-6-4-11/h1-2H,3-7H2,(H,9,10)
InChIKeyAKCDXDJPRPTLCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-imidazol-2-ylmethyl)morpholine (CAS 54534-92-8): Key Physicochemical and Structural Profile for Research Sourcing


4-(1H-imidazol-2-ylmethyl)morpholine (CAS 54534-92-8) is a hybrid heterocyclic compound featuring a morpholine ring directly linked to an imidazole moiety via a methylene bridge . Also known as 2-Morpholinomethylimidazole and bearing the identifier NSC-116534 in the NCI/DTP repository , this compound combines the basic, solubilizing properties of morpholine with the hydrogen-bonding and metal-coordinating capabilities of an unsubstituted imidazole . With a molecular formula of C8H13N3O and a molecular weight of 167.21 g/mol , its calculated physicochemical parameters include a density of 1.208 g/cm³, a boiling point of 365.2°C at 760 mmHg, a flash point of 174.7°C, and a calculated LogP of 0.18 [1][2].

4-(1H-imidazol-2-ylmethyl)morpholine: Why In-Class Imidazole or Morpholine Analogs Are Not Direct Replacements


The strategic combination of an imidazole heterocycle with a morpholine ring creates a scaffold whose properties cannot be reliably approximated by swapping either component for a related analog. In a direct comparative study of morpholine-containing versus imidazole-based fluorinated chalcones, morpholine derivatives demonstrated potent and highly selective inhibition of human monoamine oxidase-B (MAO-B), whereas all imidazole-based analogs exhibited only weak inhibition across both MAO isoforms [1]. Furthermore, the presence of the morpholine ring conferred favorable blood-brain barrier permeability in the PAMPA assay, a property not uniformly shared by analogs lacking this group [2]. Conversely, the unsubstituted imidazole moiety provides a site for metal coordination and hydrogen bonding that is absent in simpler tertiary amines, and its precise substitution pattern—as seen in the evolution of 3-(imidazol-2-yl)morpholines into selective human topoisomerase IIα catalytic inhibitors—is critical for achieving target specificity versus off-target kinase activity [3]. Therefore, generic substitution risks both loss of intended biological function and the introduction of uncharacterized off-target effects.

Quantitative Differentiation Evidence for 4-(1H-imidazol-2-ylmethyl)morpholine Sourcing Decisions


Differentiation from Imidazole Analogs: Morpholine Moiety Confers Superior MAO-B Selectivity and CNS Permeability

In a comparative study of fluorinated chalcones, compounds containing a morpholine moiety were potent and highly selective inhibitors of recombinant human MAO-B, whereas all imidazole-based analogs showed weak inhibition of both MAO-A and MAO-B. The morpholine-containing compound f2 achieved an IC50 of 0.087 µM against MAO-B with a selectivity index of 517.2 [1]. Additionally, all morpholine-containing compounds exhibited good blood-brain barrier permeability in the PAMPA assay [2].

Monoamine Oxidase Inhibition MAO-B Selectivity CNS Drug Discovery Structure-Activity Relationship

Differentiation from Unsubstituted Imidazole: The 2-Methylene-Morpholine Linkage Enables Topoisomerase IIα Catalytic Inhibition

A dynophore-based screening approach identified 3-(imidazol-2-yl) morpholines as potent catalytic inhibitors of human topoisomerase IIα. The lead compound 17 from this series exhibited selective inhibition of topoisomerase IIα over human protein kinases and did not induce DNA double-strand breaks, differentiating it mechanistically from clinical topoisomerase II poisons [1]. This contrasts with unsubstituted imidazole, which lacks the necessary vector for binding the ATPase domain of topoisomerase IIα.

Topoisomerase IIα Inhibition Cancer Chemotherapy Catalytic Inhibitor Design Dynophore Screening

Differentiation from More Lipophilic Morpholine Analogs: A Calculated LogP of 0.18 Suggests Improved Aqueous Solubility

The calculated LogP for 4-(1H-imidazol-2-ylmethyl)morpholine is 0.18 [1]. This low lipophilicity, driven by the polar imidazole and morpholine groups, indicates significantly higher aqueous solubility compared to substituted analogs such as 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine or 4-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)morpholine, which have calculated LogP values >2.0 .

Physicochemical Property Lipophilicity LogP Aqueous Solubility

Differentiation from 2-Substituted Imidazoles: The 4-Methylene-Morpholine Linkage Provides a Unique Synthetic Handle

As an unsubstituted imidazole linked to a morpholine via a methylene bridge at the 2-position, this compound offers a unique synthetic handle for further derivatization. It contrasts with 1-substituted imidazoles, where the substitution pattern alters the tautomeric equilibrium and nucleophilicity of the imidazole nitrogens. This specific 2-alkylation pattern preserves both imidazole NH for further functionalization (e.g., alkylation, acylation) while introducing a basic tertiary amine via the morpholine [1]. Patent literature highlights the utility of this exact scaffold (imidazole directly linked to a morpholine ring via nonionic bonding) as a privileged structure in kinase inhibitors and antitumor agents [2][3].

Synthetic Accessibility Building Block Utility Medicinal Chemistry

Optimal Research and Sourcing Applications for 4-(1H-imidazol-2-ylmethyl)morpholine (CAS 54534-92-8)


1. Design of CNS-Penetrant, MAO-B Selective Inhibitors

Based on class-level evidence that morpholine-containing compounds confer high selectivity for MAO-B and favorable BBB permeability, 4-(1H-imidazol-2-ylmethyl)morpholine is an ideal starting scaffold for medicinal chemistry programs targeting neurodegenerative diseases such as Parkinson's and Alzheimer's. Researchers can leverage the morpholine moiety for CNS bioavailability while using the imidazole ring as a tunable pharmacophore for potency optimization [1][2].

2. Development of Non-Genotoxic Topoisomerase IIα Catalytic Inhibitors

Given the established activity of 3-(imidazol-2-yl) morpholines as catalytic inhibitors of human topoisomerase IIα that do not induce DNA double-strand breaks, this compound represents a privileged starting point for developing safer anticancer agents. The 4-morpholinomethyl substitution pattern may offer distinct binding modes to the ATPase domain, and the core scaffold can be diversified to improve potency and selectivity over kinases, addressing a key limitation of current topoisomerase II poisons [3].

3. Synthesis of Water-Soluble Metal Chelators and Coordination Complexes

The combination of an unsubstituted imidazole ring (a potent metal chelator) and a basic morpholine group (enhancing water solubility) makes this compound well-suited for applications in catalysis, bioinorganic chemistry, and sensor development. Its calculated LogP of 0.18 [4] ensures high aqueous solubility, a critical advantage over more lipophilic imidazole derivatives for in vitro assays and formulation development. This facilitates the study of metal-imidazole interactions without the need for organic co-solvents.

4. Construction of Focused Compound Libraries for Kinase and GPCR Targets

The 'imidazole-morpholine' hybrid core is a recognized privileged scaffold in patent literature for targeting kinases (e.g., c-fms) and other therapeutically relevant enzymes [5][6]. Its dual functionality (free imidazole NH, basic morpholine N) provides orthogonal handles for rapid diversification. Sourcing this compound as a building block enables efficient parallel synthesis of focused libraries, accelerating hit-to-lead campaigns in both academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-imidazol-2-ylmethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.